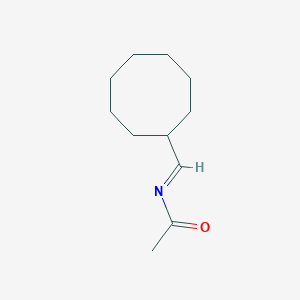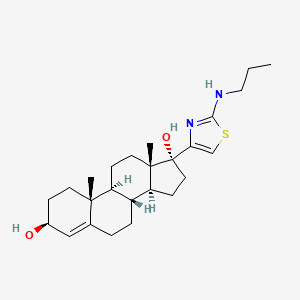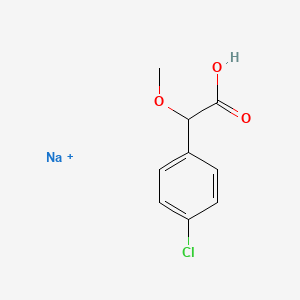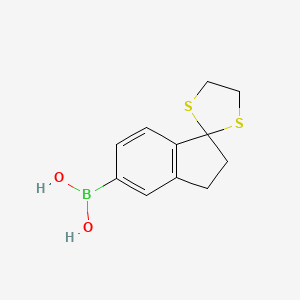
2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide is a synthetic compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloroaniline group, a diethylaminoethyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide typically involves the reaction of p-chloroaniline with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of p-chloroaniline attacks the electrophilic carbon of the diethylaminoethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Applications De Recherche Scientifique
2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as an antimalarial agent.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is utilized in the synthesis of other chemical intermediates and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroaniline: A related compound with a similar chloroaniline group but lacking the diethylaminoethyl and phenylacetamide moieties.
N-(2-(Diethylamino)ethyl)-2-phenylacetamide: A compound with a similar diethylaminoethyl and phenylacetamide structure but without the chloroaniline group.
Uniqueness
2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
83850-79-7 |
|---|---|
Formule moléculaire |
C20H26ClN3O |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
2-(4-chloroanilino)-N-[2-(diethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H26ClN3O/c1-3-24(4-2)15-14-22-20(25)19(16-8-6-5-7-9-16)23-18-12-10-17(21)11-13-18/h5-13,19,23H,3-4,14-15H2,1-2H3,(H,22,25) |
Clé InChI |
IYMSPWFBAIUSAA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)


![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)





